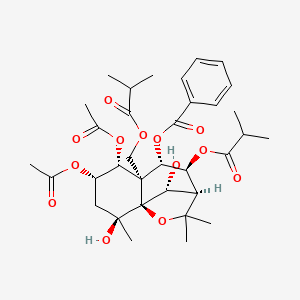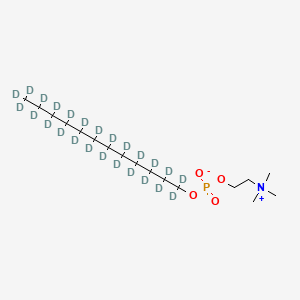
Dodecylphosphocholine-d25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecylphosphocholine-d25 is a deuterium-labeled version of dodecylphosphocholine, a zwitterionic detergent widely used in the study of membrane proteins through nuclear magnetic resonance (NMR) spectroscopy . The deuterium labeling enhances the compound’s utility in NMR studies by reducing background signals and improving spectral resolution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dodecylphosphocholine-d25 involves the deuteration of dodecylphosphocholine. The intermediate diphenyl dodecyl-d25 phosphate is purified using silica gel chromatography with dichloromethane as the eluent. The final product, dodecyl-d25 phosphoric acid, is obtained through crystallization from petroleum ether .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes, ensuring high purity and consistency. The compound is often produced in specialized facilities equipped to handle isotopic labeling and purification .
Analyse Des Réactions Chimiques
Types of Reactions: Dodecylphosphocholine-d25 primarily undergoes micellization, forming micelles in aqueous solutions. This process is influenced by temperature, concentration, and the presence of other surfactants .
Common Reagents and Conditions: The micellization of this compound is typically studied using isothermal titration calorimetry and NMR relaxation measurements. These techniques help determine the thermodynamic properties and molecular mobility of the micelles .
Major Products Formed: The primary product formed during the micellization of this compound is the micelle itself, which serves as a model membrane environment for studying protein-lipid interactions .
Applications De Recherche Scientifique
Dodecylphosphocholine-d25 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in NMR spectroscopy for the structural analysis of membrane proteins . The compound’s ability to form micelles makes it an excellent model for studying protein-membrane interactions, peptide-lipid interactions, and the dynamics of membrane-associated processes .
In addition to its use in NMR studies, this compound is employed in the investigation of antimicrobial peptides, drug delivery systems, and the development of novel therapeutic agents .
Mécanisme D'action
Dodecylphosphocholine-d25 exerts its effects by forming micelles that mimic the phosphatidylcholine bilayer environment of biological membranes . This micellar structure facilitates the study of membrane-associated proteins and peptides by providing a stable and consistent environment for NMR analysis . The compound’s zwitterionic nature allows it to interact with both hydrophilic and hydrophobic regions of proteins, enhancing its utility in structural studies .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Sodium dodecyl sulfate
- n-Dodecyl-phosphocholine (Fos-choline-12)
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
Uniqueness: Dodecylphosphocholine-d25 is unique due to its deuterium labeling, which significantly improves the quality of NMR spectra by reducing background noise and enhancing signal clarity . This makes it particularly valuable for detailed structural studies of membrane proteins and other complex biomolecules .
Propriétés
Formule moléculaire |
C17H38NO4P |
|---|---|
Poids moléculaire |
376.61 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,16D2 |
Clé InChI |
QBHFVMDLPTZDOI-MTUKZWNMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
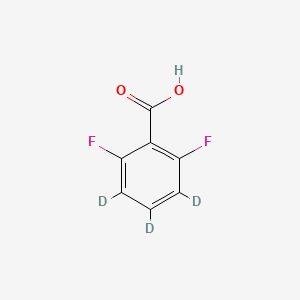
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)

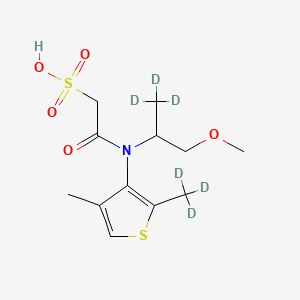




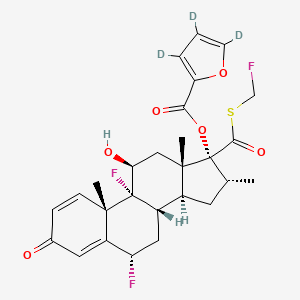
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12401577.png)
